molecular formula C13H16ClN3 B14910453 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

カタログ番号: B14910453
分子量: 249.74 g/mol
InChIキー: WWBHWZXSDXQJTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a secondary amine featuring a 2-chlorophenyl group attached to an ethanamine backbone, with a 1-methyl-1H-pyrazol-4-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₅ClN₃ (calculated from analogous structures in and ). The compound’s structure combines aromatic (chlorophenyl) and heterocyclic (pyrazole) moieties, making it a candidate for diverse biological interactions, particularly in medicinal chemistry.

特性

分子式

C13H16ClN3

分子量

249.74 g/mol

IUPAC名

1-(2-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C13H16ClN3/c1-10(12-5-3-4-6-13(12)14)15-7-11-8-16-17(2)9-11/h3-6,8-10,15H,7H2,1-2H3

InChIキー

WWBHWZXSDXQJTC-UHFFFAOYSA-N

正規SMILES

CC(C1=CC=CC=C1Cl)NCC2=CN(N=C2)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazolylmethyl Intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.

    Coupling with 2-Chlorophenyl Ethanamine: The pyrazolylmethyl intermediate is then coupled with 2-chlorophenyl ethanamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

化学反応の分析

Types of Reactions

1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The chlorophenyl group and pyrazolylmethyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Key Data/Applications Source
1-(2-Chlorophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine (Target) 2-Chlorophenyl, ethanamine backbone, 1-methylpyrazol-4-ylmethyl substituent C₁₃H₁₅ClN₃ No direct bioactivity data; inferred kinase inhibition potential from analogs N/A
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine 4-Chlorophenyl instead of 2-chlorophenyl; lacks ethanamine spacer C₁₂H₁₄ClN₃ Supplier data (Parchem Chemicals); no explicit bioactivity
1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-N-methyl-1H-pyrazole-4-methanamine Additional 3,5-dimethyl groups on pyrazole; methylamine substituent C₁₄H₁₈ClN₃ CAS 956199-27-2; molecular weight 263.77
3-Methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Trifluoromethylpyridine substituent; carboxamide group C₁₉H₂₁F₃N₆O 58% yield; LCMS purity 99.89%; potential kinase inhibitor
Avapritinib Fluorophenyl, pyrrolotriazine-piperazine-pyrimidine core C₂₆H₂₇FN₁₀ FDA-approved kinase inhibitor; targets PDGFRA/Kit mutants

Key Comparative Insights

Substituent Position Effects: The 2-chlorophenyl group in the target compound vs. the 4-chlorophenyl in ’s analog alters electronic properties and steric interactions. Pyrazole Modifications: Addition of 3,5-dimethyl groups () increases steric bulk, which could reduce metabolic degradation but may limit membrane permeability compared to the target compound’s simpler pyrazole .

Functional Group Variations: The trifluoromethylpyridine group in ’s compound introduces strong electron-withdrawing effects, enhancing lipophilicity (logP) and metabolic stability relative to the chlorophenyl group in the target compound .

Synthetic Accessibility :

  • Yields for analogs vary significantly: 58% for ’s compound vs. 37% for the enantiomer in . The target compound’s synthesis likely requires optimized coupling conditions (e.g., copper catalysis as in ) to improve efficiency .

Biological Relevance :

  • Kinase inhibitors like avapritinib () and selumetinib () demonstrate that pyrazole-amine scaffolds are viable in drug design. The target compound’s chlorophenyl group may confer selectivity for specific kinase isoforms over fluorophenyl-containing drugs .
  • Antiviral compounds in (e.g., dibenzylamines) suggest that chlorophenyl-pyrazole hybrids could be repurposed for viral entry inhibition, though this requires experimental validation .

Physicochemical Properties :

  • The target compound’s molecular weight (~248 g/mol) and ClogP (~2.5, estimated) position it within Lipinski’s rule-of-five guidelines, favoring oral bioavailability. In contrast, ’s bulkier analog (MW 263.77) may have reduced solubility .

Research Findings and Data

Table 2: Spectroscopic and Analytical Data

Compound NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Purity/Yield
Target Compound Not reported in evidence Not reported Not reported
(E)-2-(1-(4-Methoxyphenylethylidene)-1-phenylhydrazine () 1.06 (s, CH₃), 3.80 (OCH₃), 6.82–7.52 (Ar–H) 1596 (C=N), 3005 (CH–Ar) 88% yield, 97.61% purity
Compound 35 () δ 9.19 (bs, 1H), 8.60 (s, 1H), 7.61 (m, 2H) Not reported 99.89% LCMS purity
  • Spectroscopic Gaps : The target compound lacks reported NMR/IR data, but analogs in and suggest characteristic peaks for aromatic protons (δ 6.8–8.6 ppm) and C-N stretches (~1596 cm⁻¹) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。